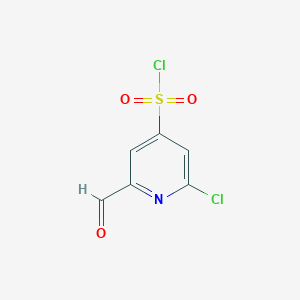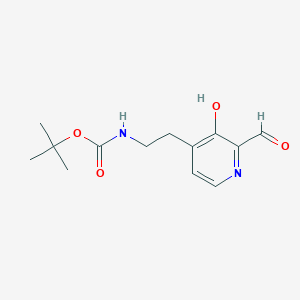
Tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate: is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of the starting material at the 3-position.
Introduction of Formyl Group: The formyl group is introduced into the 4-position using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C.
Final Product: The final product, this compound, is obtained through a series of purification steps.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Potential Drug Development:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-formyl-3-hydroxypyridin-4-YL)ethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors . The formyl group can undergo nucleophilic addition reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but with a piperidine ring instead of a hydroxypyridine moiety.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole moiety and is used as a precursor to biologically active natural products.
Uniqueness:
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-formyl-3-hydroxypyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-4-6-14-10(8-16)11(9)17/h4,6,8,17H,5,7H2,1-3H3,(H,15,18) |
InChI Key |
MXCNJYDMVOYICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C(=NC=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


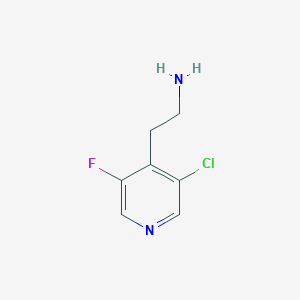

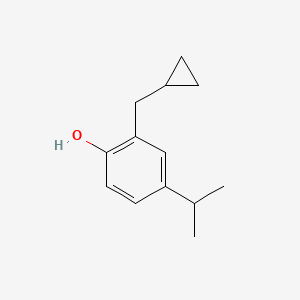
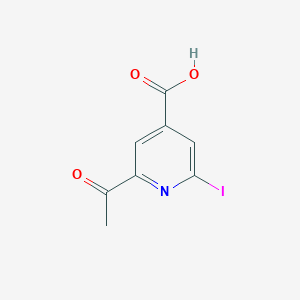
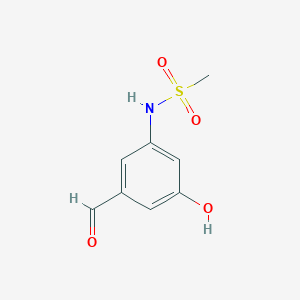


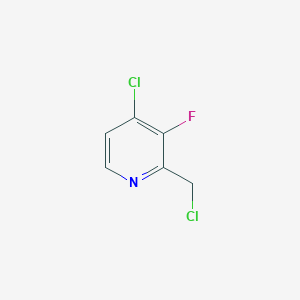
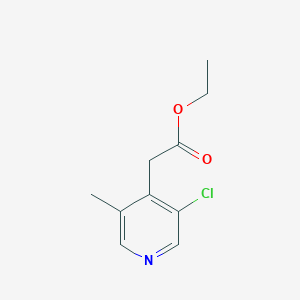
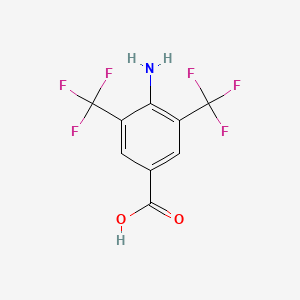
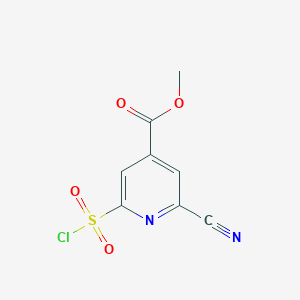
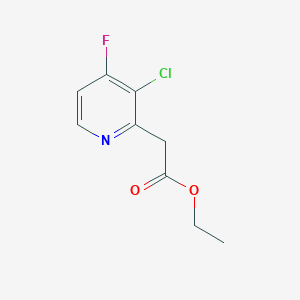
![methyl N-[[3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B14851841.png)
